N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Overview
Description
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound featuring an imidazole ring, a benzyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form the imidazole ring, followed by functional group modifications to introduce the benzyl and sulfanyl groups . The reaction conditions often involve the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification processes, such as crystallization and chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The benzyl and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products
Scientific Research Applications
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The benzyl and sulfanyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the imidazole core but lacks the benzyl and sulfanyl groups.
2-Phenylimidazole: Similar structure but with a phenyl group instead of the benzyl group.
Thioimidazole: Contains a sulfur atom in the imidazole ring but lacks the benzyl group.
Uniqueness
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-5-6-10-18(16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-8-3-2-4-9-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQSKXIVQRTYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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